molecular formula C24H29N3O4S2 B2887199 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one CAS No. 941926-05-2

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one

Cat. No.: B2887199
CAS No.: 941926-05-2
M. Wt: 487.63
InChI Key: UIGKAMUVVHKTHK-UHFFFAOYSA-N
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Description

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Mechanism of Action

Target of Action

The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neuronal signaling .

Mode of Action

This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in increased activation of the M4 receptor .

Biochemical Pathways

The activation of the M4 receptor by this compound influences several biochemical pathways. The M4 receptor is coupled to inhibitory G-proteins, and its activation leads to a decrease in the production of cyclic AMP (cAMP), thereby affecting the cAMP-dependent pathway . This can have various downstream effects, including modulation of neuronal excitability and neurotransmitter release .

Result of Action

The activation of the M4 receptor by this compound can lead to various molecular and cellular effects. For instance, it can modulate neuronal excitability and neurotransmitter release, which can influence various neurological processes . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of endogenous ligands (like acetylcholine) can affect its allosteric modulation of the M4 receptor Additionally, factors like pH and temperature can influence its stability and activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one typically involves multiple steps

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Methanol, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one: Lacks the methyl group on the benzothiazole ring.

    1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one: Lacks the methoxy group on the benzothiazole ring.

    1-(4-(4-Hydroxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one is unique due to the presence of both methoxy and methyl groups on the benzothiazole ring, which may enhance its biological activity and specificity. The combination of these functional groups can influence the compound’s binding affinity to its molecular targets, potentially leading to improved therapeutic effects .

Properties

IUPAC Name

1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methylphenyl)sulfonylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-17-6-9-19(10-7-17)33(29,30)16-4-5-21(28)26-12-14-27(15-13-26)24-25-22-20(31-3)11-8-18(2)23(22)32-24/h6-11H,4-5,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGKAMUVVHKTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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